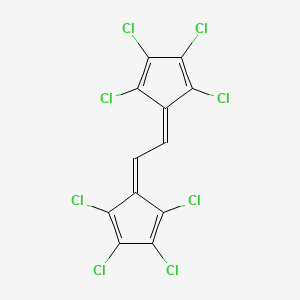![molecular formula C20H26O2 B14245088 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene CAS No. 340276-66-6](/img/structure/B14245088.png)
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is a chemical compound with the molecular formula C20H22O2 It is characterized by the presence of two hex-5-yn-1-yloxy groups attached to a benzene ring through methylene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-yn-1-ol and 1,2-bis(bromomethyl)benzene.
Reaction: The hex-5-yn-1-ol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide is then reacted with 1,2-bis(bromomethyl)benzene in a nucleophilic substitution reaction to yield this compound.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis{[(but-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with shorter alkyne chains.
1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene: Another similar compound with even shorter alkyne chains.
Uniqueness
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is unique due to its longer alkyne chains, which can provide different reactivity and properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring longer linkers or spacers.
Propriétés
Numéro CAS |
340276-66-6 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,2-bis(hex-5-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-21-17-19-13-9-10-14-20(19)18-22-16-12-8-6-4-2/h1-2,9-10,13-14H,5-8,11-12,15-18H2 |
Clé InChI |
AUQTUJSSQQJJOH-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCOCC1=CC=CC=C1COCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
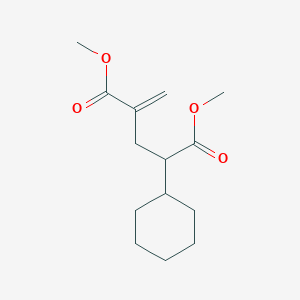
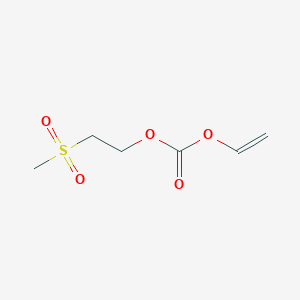

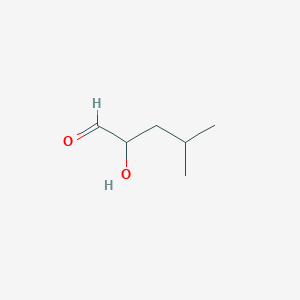




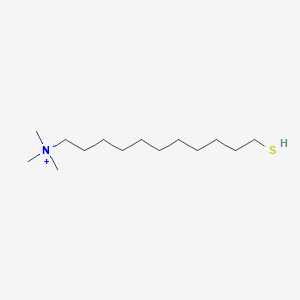
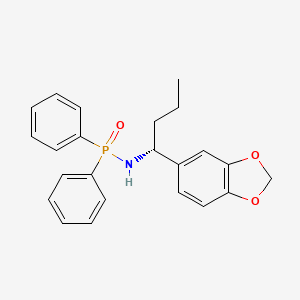
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
